2-(2-Bromoethoxy)-1-fluoro-4-methylbenzene
Overview
Description
2-(2-Bromoethoxy)-1-fluoro-4-methylbenzene is an organic compound that features a benzene ring substituted with a bromoethoxy group, a fluoro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethoxy)-1-fluoro-4-methylbenzene can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. For this compound, the starting materials would be 1-fluoro-4-methylbenzene and 2-bromoethanol. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide in situ .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethoxy)-1-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in further nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromoethoxy group.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the fluoro and methyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with a thiolate could yield a thioether derivative.
Scientific Research Applications
2-(2-Bromoethoxy)-1-fluoro-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It may be utilized in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)-1-fluoro-4-methylbenzene depends on its application. In organic synthesis, its reactivity is primarily governed by the nucleophilic substitution and electrophilic aromatic substitution mechanisms. The presence of the fluoro and methyl groups on the benzene ring can influence the electron density and reactivity of the compound, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
2-(2-Bromoethoxy)benzene: Lacks the fluoro and methyl groups, making it less reactive in certain substitution reactions.
1-Fluoro-4-methylbenzene: Does not have the bromoethoxy group, limiting its use in nucleophilic substitution reactions.
2-(2-Bromoethoxy)-1-methylbenzene:
Uniqueness: 2-(2-Bromoethoxy)-1-fluoro-4-methylbenzene is unique due to the combination of the bromoethoxy, fluoro, and methyl groups. This combination provides a distinct reactivity profile, making it valuable in specific synthetic applications and research areas.
Properties
IUPAC Name |
2-(2-bromoethoxy)-1-fluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHXXIBXNGZZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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